molecular formula C8H6ClNO3S B109612 2-Oxoindoline-5-sulfonyl chloride CAS No. 199328-31-9

2-Oxoindoline-5-sulfonyl chloride

Cat. No. B109612
M. Wt: 231.66 g/mol
InChI Key: FYBNVKMJOOYPGI-UHFFFAOYSA-N
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Description

2-Oxoindoline-5-sulfonyl chloride is a unique chemical compound with the empirical formula C8H6ClNO3S and a molecular weight of 231.66 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for 2-Oxoindoline-5-sulfonyl chloride is ClS(=O)(=O)c1ccc2NC(=O)Cc2c1 . The InChI is 1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) .


Chemical Reactions Analysis

2-Oxo-5-indolinesulfonyl Chloride is a reactant used in the preparation of bis-indole-substituted pyridines and piperazinediones derivatives with potential antitumor activity .

Scientific Research Applications

Solid-Phase Organic Synthesis

  • Polymer-supported sulfonyl chloride, such as 2-Oxoindoline-5-sulfonyl chloride, is utilized in the solid-phase synthesis of heterocyclic compounds like 3,5-disubstituted 1,3-oxazolidin-2-ones. This method is significant in preparing compounds with antibacterial activity and is crucial in drug development due to its efficiency in generating large numbers of molecules in a short time (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Fluorescent Sensors

  • Dansyl chloride or 5-(dimethyl amino)-naphthalene-1-sulfonyl chloride reacts with amino groups to form stable sulfonamide adducts. These compounds, when linked with a crown ether moiety, can act as fluorescent sensors for detecting metallic ions, including toxic metals like antimony and thallium (Qureshi et al., 2019).

Development of Anticonvulsant Agents

  • Sulfonyl chlorides, including 2-Oxoindoline-5-sulfonyl chloride, are used in synthesizing 2,5-disubstituted-1,3,4-oxadiazole derivatives. These compounds show promising anticonvulsant activities, as demonstrated in studies comparing them to standard drugs like phenytoin (Harish et al., 2013).

Synthesis of Fungicidal Compounds

  • The sequential sulfonylation/desulfination reactions of certain compounds with arylsulfonyl chlorides, including 2-Oxoindoline-5-sulfonyl chloride, lead to the creation of derivatives that exhibit fungicidal activities. These compounds have shown significant inhibition rates against various fungal species (Han et al., 2013).

Catalysis in Organic Synthesis

  • In copper-catalyzed organic synthesis, sulfonyl chlorides, like 2-Oxoindoline-5-sulfonyl chloride, are used for C-H bond sulfonylation of aminoquinolines. This process is essential for the synthesis of functionalized organic compounds used in various applications (Liang et al., 2015).

Photo-Induced Reactions

  • A photo-induced, catalyst-free reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine generates (2-oxoindolin-3-yl)methanesulfonohydrazides. This process is significant for incorporating the sulfonyl group without the need for metals or photo-redox catalysts (Zhou, Xia, & Wu, 2016).

Synthesis of Star-Shaped Polymers

  • Sulfonyl chloride initiators, like 2-Oxoindoline-5-sulfonyl chloride, are used for the cationic polymerization of 2-oxazolines to synthesize star-shaped polymers with potential applications in drug delivery and materials science (Blokhin et al., 2021).

Creation of Sulfonamide and Sulfonyl Fluoride Compounds

  • Heteroaromatic thiols are oxidized to sulfonyl chlorides, like 2-Oxoindoline-5-sulfonyl chloride, at low temperatures. This method allows the preparation of sulfonyl fluorides, which are useful monomers in parallel chemistry efforts (Wright & Hallstrom, 2006).

Novel Indole Rearrangements

  • Ethyl 3-methylindole-2-carboxylate is rearranged by sulphuryl chloride into ethyl 3-methyl-2-oxoindoline-3-carboxylate. This transformation is significant in organic synthesis, demonstrating the versatility of sulfonyl chlorides in rearranging molecular structures (Acheson, Prince, & Procter, 1979).

Safety And Hazards

2-Oxoindoline-5-sulfonyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBNVKMJOOYPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407111
Record name 2-Oxoindoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoindoline-5-sulfonyl chloride

CAS RN

199328-31-9
Record name 2-Oxoindoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxoindoline-5-sulphonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 100 mL flask charged with 27 mL of chlorosulfonic acid was slowly added 13.3 g of 2-oxindole. The reaction temperature was maintained below 30° C. during the addition. After the addition, the reaction mixture was stirred at room temperature for 1.5 hr, heated to 68° C. and stirred an additional 1 hr, cooled, and poured into water. The precipitate was washed with water and dried in a vacuum oven to give 11.0 g of 5-chlorosulfonyl-2-oxindole (50% yield) which was used without further purification.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
13.3 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,3-Dihydro-indol-2-one 13 (4.43 g, 33.3 mmol) was added slowly to cold chlorosulfonic acid (9 ml, 135 mmol). The reaction temperature was maintained below 30° C. during the addition. After the addition, the reaction mixture was stirred for 2 h at room temperature, then heated to 68° C. for 1 h, cooled and poured into ice water. The precipitate was washed with water and dried under vacuum to give 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride 14 (5.4 g, 70%). MS m/z 229 [MH]+. 1H NMR, CD3CN 8.91 (S, 1H), 7.90-7.95 (m, 2H), 7.04 (d, J=0.11, 1H), 3.57 (S,1H).
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
TH Yang, CI Lee, WH Huang, AR Lee - Chemistry Central Journal, 2017 - Springer
… ,N-diethyl-2-oxoindoline-5-sulfonamide (16) and N,N-bis(2-chloroethyl)-2-oxoindoline-5-sulfonamide (17), which were produced by direct amidation of 2-oxoindoline-5-sulfonyl chloride …
Number of citations: 4 link.springer.com
DV Kravchenko, VM Kysil, SE Tkachenko… - European journal of …, 2005 - Elsevier
Synthesis, biological evaluation and structure–activity relationships for a series of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines …
Number of citations: 66 www.sciencedirect.com
CP Koraboina, VC Maddipati, N Annadurai… - …, 2023 - Wiley Online Library
… Firstly, the commercially available indolin-2-one (1) was treated with chlorosulfonic acid at 70 C to yield key intermediate 2-oxoindoline-5-sulfonyl chloride (2) in 80%. It was observed …
A Andreani, S Burnelli, M Granaiola… - Journal of medicinal …, 2008 - ACS Publications
… 2-Oxoindoline-5-sulfonyl chloride (6 mmol) was refluxed for 30 min with 30 mL of ethanol. The white crystalline precipitate formed after cooling was separated by filtration with a yield of …
Number of citations: 131 pubs.acs.org
CP Koraboina, VC Maddipati, N Annadurai, S Gurská… - 2023 - chemrxiv.org
… The obtained solids were filtered and dried under vacuum to obtain 2-oxoindoline-5-sulfonyl chloride (2) (3.75 g, 72% yield) as a light brown solid: 1H NMR (300 MHz, DMSO‒d6): δ …
Number of citations: 0 chemrxiv.org
JY Hsu, KC Hsu, C Sun, CH Chou, TE Lin… - Biomedicine & …, 2023 - Elsevier
… Next, a library of derivatives was created by coupling the fragments with the chlorine atom on the 3-isopropyl-2-oxoindoline-5-sulfonyl chloride scaffold identified from our previous study …
Number of citations: 2 www.sciencedirect.com
VM Velavalapalli, VC Maddipati, G Soňa, N Annadurai… - 2023 - chemrxiv.org
… an oil bath to afford 2oxoindoline-5-sulfonyl chloride 2 [25, 26… 2.1 Synthesis of 2-oxoindoline-5-sulfonyl chloride 2: To ice-… to produce compound 2-oxoindoline-5-sulfonyl chloride 2. (…
Number of citations: 2 chemrxiv.org
VC Maddipati, L Mittal, J Kaur, Y Rawat… - Bioorganic …, 2023 - Elsevier
… oxo-3-(thiazol-2-ylmethylene)indoline-5-sulfonamido derivatives OSA-1, OSA-14 to OSA-20 and OSA-15-1 to OSA-15-17 were synthesized by treating 2-oxoindoline-5‑sulfonyl chloride …
Number of citations: 1 www.sciencedirect.com
S Zhou, H Zou, G Chen, G Huang - Topics in Current Chemistry, 2019 - Springer
… First, the commercially available oxindole was treated with an excess of chlorosulfonic acid to give compound 2-oxoindoline-5-sulfonyl chloride (HSO 3 Cl) as the sulfonated reagent in …
Number of citations: 24 link.springer.com
J Xiao, W Westbroek, O Motabar, WA Lea… - Journal of medicinal …, 2012 - ACS Publications
… A solution of 1-substituted piperazine (0.216 mmol) and triethylamine (0.120 mL, 0.863 mmol) in DMF (1.50 mL) was treated at room temperature with 2-oxoindoline-5-sulfonyl chloride (…
Number of citations: 29 pubs.acs.org

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